amine](/img/structure/B15275334.png)
[1-(5-Bromothiophen-2-yl)ethyl](butyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiophen-2-yl)ethylamine: is an organic compound that features a brominated thiophene ring attached to an ethylamine chain, which is further substituted with a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide to yield 5-bromothiophene.
Alkylation: The brominated thiophene undergoes alkylation with ethylamine under basic conditions to form 1-(5-bromothiophen-2-yl)ethylamine.
Substitution with Butyl Group: The final step involves the substitution of the ethylamine with a butyl group, which can be achieved through a nucleophilic substitution reaction using butyl halides.
Industrial Production Methods
Industrial production of 1-(5-Bromothiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Biology and Medicine
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.
Electronics: Application in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, influencing their activity. The compound may modulate signaling pathways, leading to therapeutic effects in medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromothiophen-2-yl)ethylamine
- 1-(5-Bromothiophen-2-yl)ethylamine
- 1-(5-Bromothiophen-2-yl)ethylamine
Uniqueness
- Structural Features : The presence of a butyl group in 1-(5-Bromothiophen-2-yl)ethylamine provides unique steric and electronic properties compared to its analogs.
- Reactivity : The compound’s reactivity in substitution and coupling reactions may differ due to the butyl group’s influence on the thiophene ring.
- Applications : Its specific structure may make it more suitable for certain applications, such as in the development of organic semiconductors or as a biological probe.
Eigenschaften
Molekularformel |
C10H16BrNS |
|---|---|
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
N-[1-(5-bromothiophen-2-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C10H16BrNS/c1-3-4-7-12-8(2)9-5-6-10(11)13-9/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
RUJOVBANFACBNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(C)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


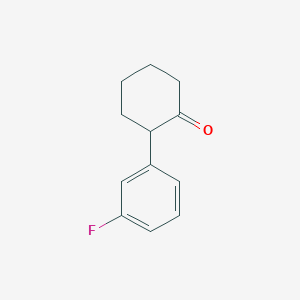
![7-Bromo-2-ethylimidazo[1,2-a]pyridine](/img/structure/B15275255.png)
![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)
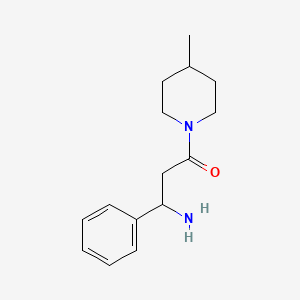
![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)
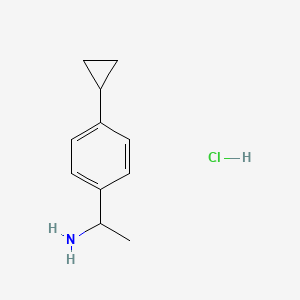

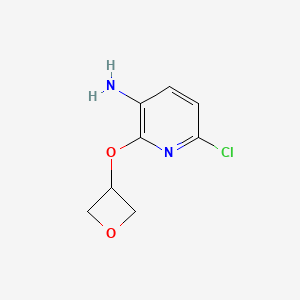
![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
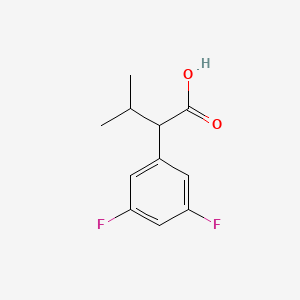
![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)
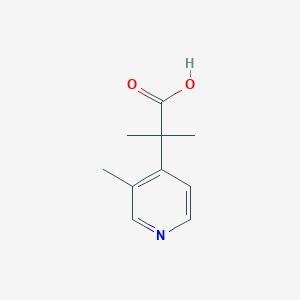
![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)

